3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole
Description
Properties
IUPAC Name |
3-bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-9-5-8(16-15-9)6-3-1-2-4-7(6)10(12,13)14/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFCJTGGZWNOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656829 | |
| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120215-04-4 | |
| Record name | 3-Bromo-4,5-dihydro-5-[2-(trifluoromethyl)phenyl]isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120215-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is C10H7BrF3NO. Its structure includes:
- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Bromine Substitution : Located at the 3-position of the isoxazole.
- Trifluoromethyl Group : Positioned at the 5-position, which significantly influences its chemical reactivity and biological interactions.
Potential Biological Activities
While comprehensive data on the specific biological activities of this compound is scarce, related compounds exhibit various activities:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents often enhances this activity.
- Anticancer Activity : Research indicates that trifluoromethylated isoxazoles can exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have been reported to enhance activity against human breast cancer cell lines (MCF-7) .
- Antioxidant Activity : Electrophilic compounds similar to this compound have been shown to activate the Nrf2/HO-1 axis, which plays a crucial role in cellular antioxidant defense mechanisms .
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons and biological activities of compounds related to this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | C9H8BrNO | Lacks trifluoromethyl group; simpler structure. | Moderate antibacterial activity |
| 3-(trifluoromethyl)phenyl-4,5-dihydroisoxazole | C10H8F3N | Contains only one trifluoromethyl group; no bromine. | Enhanced anticancer activity |
| 3-(4-bromo-2-methylphenyl)-4,5-dihydroisoxazole | C10H9BrN | Similar bromination but different phenyl substitution pattern. | Notable antibacterial properties |
Case Studies and Research Findings
- Anticancer Studies : In a study focusing on isoxazole derivatives, compounds with trifluoromethyl substitutions demonstrated superior anti-cancer activity compared to their non-trifluoromethyl counterparts . The lead molecule exhibited an IC50 value significantly lower than that of analogs lacking this group.
- Nrf2 Activation : Research on isoxazoline derivatives indicated that certain electrophilic compounds could effectively activate the Nrf2/HO-1 pathway in human cells, suggesting potential therapeutic applications in inflammation and oxidative stress-related conditions .
- Cysteine Reactivity : Investigations into electrophilic moieties like 3-bromo-4,5-dihydroisoxazoles revealed their ability to selectively engage reactive cysteine residues in proteins, indicating potential for drug discovery targeting specific proteins involved in various diseases .
Scientific Research Applications
Covalent Inhibition and Drug Discovery
BDHI has been identified as a promising candidate for covalent inhibition strategies targeting specific protein cysteines. Recent studies have demonstrated that BDHI can selectively engage with reactive cysteine residues in proteins, which is critical for the design of covalent probes and drug development. The compound's electrophilic nature allows it to form stable covalent bonds with nucleophilic sites in proteins, making it a valuable tool in the identification of new drug targets.
Case Study: Chemoproteomic Profiling
A study highlighted the use of BDHI-functionalized fragments to profile cysteine reactivity across the human proteome. The findings indicated that BDHI exhibits selective engagement with specific cysteine residues, distinguishing it from traditional electrophiles like haloacetamides. This selectivity enhances its potential as a scaffold for developing targeted therapeutics against diseases where cysteine modification plays a role .
Activation of Nrf2 Pathway
Another significant application of BDHI derivatives lies in their ability to activate the Nrf2/HO-1 axis, which is crucial for cellular defense mechanisms against oxidative stress and inflammation. Research has shown that certain BDHI derivatives can effectively activate Nrf2 in human monocytic cells (THP-1), suggesting their potential therapeutic relevance in inflammatory diseases.
Case Study: Mechanistic Insights
In one study, mass spectrometry and X-ray crystallography were employed to confirm that BDHI derivatives target specific cysteine residues within the Keap1 protein, leading to Nrf2 activation. This mechanism underscores the compound's potential in developing anti-inflammatory therapies .
Antimicrobial Activity
The structural characteristics of BDHI also suggest potential applications in antimicrobial research. The trifluoromethyl group present in the compound enhances its biological activity, making it a candidate for developing inhibitors against various bacterial targets.
Case Study: Anti-Tuberculosis Research
Research into BDHI derivatives has indicated their potential as inhibitors against Mur enzymes in Mycobacterium tuberculosis (Mtb). The presence of specific substituents on the phenyl ring was found to significantly enhance inhibitory activity, highlighting the importance of structural modifications in optimizing antimicrobial efficacy .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) for BDHI derivatives has provided insights into how modifications can influence biological activity. Variations in substituents on the isoxazole ring have been systematically studied to determine their effects on reactivity and selectivity towards biological targets.
| Compound | Substituent | Biological Activity |
|---|---|---|
| 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole | Trifluoromethyl | Enhanced reactivity towards cysteine residues |
| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Phenyl | Moderate Nrf2 activation |
| 3-Bromo-5-(naphthalen-2-yl)-4,5-dihydroisoxazole | Naphthalene | Antimicrobial activity against Mtb |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, focusing on substituent effects, physicochemical properties, and biological activities:
Structural and Functional Insights
- Electrophilicity and Reactivity: Bromine at position 3 enhances electrophilicity, facilitating covalent interactions with nucleophilic cysteine residues (e.g., Keap1-Cys151). Substituents like nitro (NO₂) or trifluoromethyl (CF₃) further increase electrophilicity, modulating target engagement .
- Substituent Effects :
- Phenyl vs. Pyridyl : Pyridyl-containing analogs (e.g., DIC) exhibit distinct anti-inflammatory mechanisms (e.g., HMGB1 inhibition) compared to phenyl derivatives, which primarily activate antioxidant pathways .
- Fluorine vs. Trifluoromethyl : Fluorine improves metabolic stability and solubility, while trifluoromethyl groups enhance lipophilicity and membrane permeability .
Preparation Methods
Cyclization Reaction Using 1,1-Dibromoaldoxime
The key step involves the cyclization of a 1-substituted-3-substituted-5-(trifluoromethylvinyl)benzene derivative with 1,1-dibromoaldoxime in the presence of a base and an appropriate solvent.
| Parameter | Details |
|---|---|
| Starting material | 1,3-Dichloro-5-(1-trifluoromethylvinyl)benzene (or similar trifluoromethylvinylbenzene) |
| Reagent | 1,1-Dibromoaldoxime |
| Base | Sodium bicarbonate or potassium carbonate |
| Solvent | Ethyl acetate or methyl t-butyl ether |
| Reaction temperature | 30–40 °C |
| Reaction time | 12–24 hours |
| Workup | Filtration to remove insolubles, concentration under reduced pressure |
| Purification | Silica gel column chromatography (eluent: n-heptane/ethyl acetate mixtures) |
| Yield | 86–91% |
Example from patent CN114591259B :
To a 100 mL three-necked flask, 3.0 g (12.45 mmol) of 1,3-dichloro-5-(1-trifluoromethylvinyl)benzene, 40 mL ethyl acetate, 5.30 g (63.10 mmol) sodium bicarbonate, and 2.50 g (12.33 mmol) 1,1-dibromoaldoxime were added. The mixture was stirred at 30–35 °C for 24 hours. After filtration and concentration, the residue was purified by silica gel chromatography to yield 3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole as a white solid in 91% yield.
Variations in Reaction Conditions
- Base Selection : Sodium bicarbonate and potassium carbonate have both been used effectively to promote the cyclization.
- Solvent Choice : Ethyl acetate and methyl t-butyl ether are common solvents, chosen for their ability to dissolve reactants and facilitate the reaction.
- Temperature Control : Maintaining moderate temperatures (30–40 °C) is critical to optimize yield and minimize side reactions.
- Reaction Time : Extended reaction times (overnight to 24 hours) ensure complete conversion.
Reaction Mechanism Insights
The preparation involves the nucleophilic addition of the dibromoaldoxime to the vinyl group of the trifluoromethyl-substituted styrene derivative, followed by intramolecular cyclization to form the isoxazoline ring. The bromine atom is introduced during this process from the dibromoaldoxime reagent. The trifluoromethyl group remains intact on the phenyl ring, influencing the electronic properties of the final product.
Analytical Characterization Data
The synthesized 3-bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is typically characterized by:
| Technique | Observations |
|---|---|
| 1H NMR (600 MHz, CDCl3) | Signals corresponding to aromatic protons, dihydroisoxazole methylene protons (doublets, J=18 Hz) around 4.0 and 3.6 ppm |
| Purity | Confirmed by silica gel chromatography and spectral analysis |
| Physical State | White solid |
Summary Table of Preparation Conditions and Outcomes
| Entry | Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Description |
|---|---|---|---|---|---|---|---|
| 1 | 1,3-Dichloro-5-(1-trifluoromethylvinyl)benzene | Sodium bicarbonate | Ethyl acetate | 30–35 | 24 | 91 | 3-Bromo-5-(3,5-dichlorophenyl)-isoxazole (white solid) |
| 2 | 1,3-Dichloro-5-(1-trifluoromethylvinyl)benzene | Potassium carbonate | Methyl t-butyl ether | 35–40 | Overnight | 86.7 | 3-Bromo-5-(3-chloro-5-(trifluoromethyl)phenyl)-isoxazole (white solid) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes. Key steps include:
- Using palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for coupling reactions involving brominated intermediates .
- Optimizing solvent systems (e.g., THF/EtN mixtures) and reaction temperatures (e.g., reflux at 55°C) to enhance yield and purity .
- Purification via column chromatography on silica gel or recrystallization from ethanol to isolate the dihydroisoxazole core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions. For example, diastereotopic protons in the 4,5-dihydroisoxazole ring appear as distinct multiplets .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or TOF analyzers to verify molecular weight. Deconvolution algorithms like MaxEnt I improve resolution for isotopic patterns .
- FT-IR : Peaks at ~1640–1680 cm confirm the C=N stretch of the isoxazole ring .
Q. What safety protocols are essential when handling brominated dihydroisoxazoles?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
- Emergency measures: For skin contact, rinse with 10% ethanol; for spills, adsorb with inert material and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets like Keap1-Nrf2?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of Keap1 (PDB: 2FLU) to identify binding pockets.
- Analyze electrostatic potential maps to assess interactions between the bromine atom and cysteine residues in Keap1 .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer :
- Synthesize analogs (e.g., chloro or fluoro derivatives) and compare IC values in assays targeting Nrf2 activation.
- Use X-ray crystallography (as in ) to resolve intermolecular interactions, such as halogen bonding with amino acid residues.
- Correlate Hammett σ values of substituents with activity trends to establish structure-activity relationships (SAR) .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations, especially in crowded aromatic regions .
- Cross-validate MS data with isotopic abundance calculations (e.g., using Bruker’s DataAnalysis software) to distinguish between fragmentation patterns and impurities .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- Screen catalysts (e.g., CuI for Sonogashira couplings) and ligands (e.g., triphenylphosphine) to suppress side reactions like homocoupling .
- Monitor reaction progress via TLC or inline FT-IR to terminate reactions at optimal conversion points.
- Use Design of Experiments (DoE) to statistically optimize parameters like temperature, solvent ratio, and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
